2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid
Description
2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound that features a cyano group, a thiophene ring, and a benzoic acid moiety
Properties
Molecular Formula |
C15H10N2O3S |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H10N2O3S/c16-9-10(8-11-4-3-7-21-11)14(18)17-13-6-2-1-5-12(13)15(19)20/h1-8H,(H,17,18)(H,19,20)/b10-8+ |
InChI Key |
NHUIIQDSLSGWSQ-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC=CS2)/C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=CS2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves the condensation of 2-thiophenecarboxaldehyde with cyanoacetic acid, followed by the reaction with 2-aminobenzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The cyano group and thiophene ring are believed to play a crucial role in its bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-2-CYANO-3-(2-FURYL)-2-PROPENOYL]AMINO}BENZOIC ACID: Similar structure but with a furan ring instead of a thiophene ring.
2-{[(E)-2-CYANO-3-(2-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
